Dihydroproscar is a chemical compound derived from the steroidal structure of finasteride, which is primarily known for its role as a 5-alpha-reductase inhibitor. This compound plays a significant role in the treatment of conditions such as benign prostatic hyperplasia and androgenetic alopecia. The synthesis, characterization, and applications of dihydroproscar are critical for understanding its therapeutic potential.
Dihydroproscar is synthesized from finasteride, a medication that inhibits the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone. The synthesis of dihydroproscar involves various chemical reactions that modify the finasteride structure to enhance its efficacy or reduce side effects.
Dihydroproscar belongs to the class of compounds known as steroid derivatives. It is specifically categorized under synthetic androgen receptor modulators due to its interaction with androgen pathways in the body.
The synthesis of dihydroproscar typically involves several steps, starting from finasteride or its precursors. Common methods include:
Dihydroproscar has a molecular formula of C₁₈H₂₄N₂O₂, reflecting its steroidal backbone with specific functional groups that influence its biological activity. The structure features:
The compound's three-dimensional conformation is crucial for its interaction with biological targets, particularly the androgen receptor.
Dihydroproscar undergoes various chemical transformations during its synthesis:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
Dihydroproscar functions primarily as a competitive inhibitor of 5-alpha-reductase, an enzyme responsible for converting testosterone into dihydrotestosterone. The mechanism involves:
The efficacy of dihydroproscar can be quantified using in vitro assays that measure enzyme activity in the presence of varying concentrations of the compound.
Dihydroproscar is primarily used in medical research and clinical applications related to:
Ongoing studies continue to explore the full therapeutic potential and mechanisms behind dihydroproscar's action within various biological systems.
Dihydroproscar is systematically named according to IUPAC rules as (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-Butyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide. This name specifies:
The structural formula (Figure 1) features a steroidal backbone with:
Table 1: Key Structural Features of Dihydroproscar
Feature | Description |
---|---|
Core Structure | Modified 4-azasteroid with indenoquinoline backbone |
Functional Groups | Ketone (C3), tertiary carboxamide (C17) |
Ring Junctions | A/B cis-fusion |
Chiral Centers | Seven asymmetric carbon atoms (C4a, C4b, C6a, C7, C9a, C9b, C11a) |
Dihydroproscar has the molecular formula C₂₃H₃₈N₂O₂ and a molecular weight of 374.56 g/mol. Key physicochemical properties include:
Table 3: Experimental and Predicted Molecular Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 374.56 g/mol | - |
Melting Point | 273–275°C | −20°C storage |
Boiling Point | 569.4 ± 49.0 °C (Predicted) | - |
Density | 1.051 ± 0.06 g/cm³ (Predicted) | - |
pKa | 15.94 ± 0.70 (Predicted) | - |
Dihydroproscar contains seven chiral centers (C4a, C4b, C6a, C7, C9a, C9b, C11a), resulting in 128 possible stereoisomers. However, its defined configuration—(4aR,4bS,6aS,7S,9aS,9bS,11aR)—renders it a single diastereomer. Key aspects include:
Stereochemical integrity is vulnerable during synthesis or storage under acidic/basic conditions, which may cause epimerization. Regulatory guidelines mandate strict control of stereoisomeric purity for finasteride-related compounds [3].
Table 4: Stereochemical Features and Analytical Approaches
Aspect | Detail |
---|---|
Chiral Centers | 7 (all defined) |
Key Stereochemical Feature | 5α-H (A/B cis-fusion), 17β-carboxamide |
Potential Impurities | C7 or C17 epimers |
Resolution Method | Chiral HPLC (e.g., using polysaccharide-based columns) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7